molecular formula C12H14BrNO3 B2873494 Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate CAS No. 452349-58-5

Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate

Cat. No.: B2873494
CAS No.: 452349-58-5
M. Wt: 300.152
InChI Key: HIHUWFHTDVSBEG-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a bromine atom and a methylpropanoylamino group attached to a benzoate ester. This compound is often utilized in the synthesis of more complex molecules and has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological processes and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 5-bromo-2-methylbenzoate”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle it with personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate typically involves the esterification of 5-bromo-2-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 5-bromo-2-aminobenzoate is then reacted with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction and oxidation can lead to different amine and carboxylate derivatives.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and the methylpropanoylamino group play crucial roles in its reactivity and binding affinity. The compound can modulate biological processes by interacting with enzymes, receptors, and other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate can be compared with other similar compounds such as:

    Methyl 5-bromo-2-aminobenzoate: Lacks the methylpropanoylamino group, making it less versatile in certain reactions.

    Methyl 2-bromo-5-chlorobenzoate: Contains a chlorine atom instead of the methylpropanoylamino group, leading to different reactivity and applications.

    Methyl 3-amino-5-bromo-2-methylbenzoate: Has an amino group in a different position, affecting its chemical properties and uses.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications in various fields.

Properties

IUPAC Name

methyl 5-bromo-2-(2-methylpropanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-7(2)11(15)14-10-5-4-8(13)6-9(10)12(16)17-3/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHUWFHTDVSBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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